1-Ethyl-3-iodopyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-3-iodopyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the third position, and a sulfonyl chloride group at the fourth position of the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the iodination of 1-ethyl-1H-pyrazole-4-sulfonyl chloride. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom at the desired position. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Ethyl-3-iodopyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The iodine atom can participate in oxidation-reduction reactions, potentially leading to the formation of different oxidation states or the removal of the iodine atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-3-iodopyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is primarily determined by its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The iodine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride include:
1-Ethyl-3-chloro-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.
1-Ethyl-3-bromo-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-3-fluoro-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1-ethyl-3-iodo-1H-pyrazole-4-sulfonyl chloride lies in the presence of the iodine atom, which can impart distinct reactivity and interaction profiles compared to its halogenated analogs.
Properties
IUPAC Name |
1-ethyl-3-iodopyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-2-9-3-4(5(7)8-9)12(6,10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVHGYGYKWSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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